N-1,3-Dioxoisoindoline Rilmazafone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-Dioxoisoindoline Rilmazafone is a compound that has garnered significant interest due to its unique chemical structure and potential applications. It is a water-soluble prodrug developed in Japan, primarily used for its sedative and hypnotic effects. Upon administration, it is metabolized into active benzodiazepine metabolites that exert these effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-1,3-Dioxoisoindoline Rilmazafone typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The process is characterized by various methods, each offering unique advantages and challenges. One commonly employed approach involves the use of specific reagents and conditions to ensure the efficient construction of these compounds with various substitution patterns .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of high-quality reagents and controlled reaction conditions to ensure the purity and yield of the final product. The process may include multiple steps, such as purification and crystallization, to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: N-1,3-Dioxoisoindoline Rilmazafone undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
N-1,3-Dioxoisoindoline Rilmazafone has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other complex molecules. In biology, it is studied for its potential therapeutic effects, particularly as a sedative and hypnotic agent. In medicine, it is used to treat insomnia and other sleep disorders. Additionally, it has applications in the pharmaceutical industry as a precursor for developing new drugs .
Wirkmechanismus
The mechanism of action of N-1,3-Dioxoisoindoline Rilmazafone involves its conversion into active benzodiazepine metabolites within the body. These metabolites exert their effects by binding to benzodiazepine receptors in the central nervous system, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). This leads to sedative and hypnotic effects, making it effective for treating sleep disorders .
Vergleich Mit ähnlichen Verbindungen
N-1,3-Dioxoisoindoline Rilmazafone is unique compared to other similar compounds due to its specific chemical structure and mechanism of action. Similar compounds include rilmazolam, avizafone, alprazolam, and triazolobenzophenone. These compounds also have sedative and hypnotic effects but differ in their chemical structures and pharmacokinetic properties .
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical structure, diverse reactivity, and wide range of applications make it a valuable subject of study. Understanding its synthesis, reactions, and mechanism of action can lead to the development of new therapeutic agents and industrial applications.
Eigenschaften
IUPAC Name |
1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-[[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]methyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22Cl2N6O5/c1-35(2)29(42)26-33-23(14-32-24(38)15-36-27(40)17-7-3-4-8-18(17)28(36)41)37(34-26)22-12-11-16(30)13-20(22)25(39)19-9-5-6-10-21(19)31/h3-13H,14-15H2,1-2H3,(H,32,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFORZMAUBVXJSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22Cl2N6O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.